molecular formula C21H31ClN2O B15183440 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- CAS No. 122450-26-4

1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))-

Cat. No.: B15183440
CAS No.: 122450-26-4
M. Wt: 362.9 g/mol
InChI Key: DXSAFOUUFFFLGO-PQLKOCLTSA-N
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Description

1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is a complex organic compound characterized by its pyrrole ring structure, substituted with a methanol group at the 3-position, a 2-chlorophenylmethyl group, and an alpha-((bis(1-methylpropyl)amino)methyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the methanol group at the 3-position. Subsequent steps involve the addition of the 2-chlorophenylmethyl group and the alpha-((bis(1-methylpropyl)amino)methyl) group under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-formyl-1H-pyrrole or 3-carboxy-1H-pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-methanol derivatives: Compounds with different substituents on the pyrrole ring.

    Chlorophenylmethyl-substituted compounds: Molecules with similar chlorophenylmethyl groups but different core structures.

    Bis(1-methylpropyl)amino-substituted compounds: Compounds with the bis(1-methylpropyl)amino group attached to different scaffolds.

Uniqueness

1H-Pyrrole-3-methanol, 1-((2-chlorophenyl)methyl)-alpha-((bis(1-methylpropyl)amino)methyl)-, (R*-(R*,R*))- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

122450-26-4

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

IUPAC Name

(1R)-2-[butan-2-yl-[(2R)-butan-2-yl]amino]-1-[1-[(2-chlorophenyl)methyl]pyrrol-3-yl]ethanol

InChI

InChI=1S/C21H31ClN2O/c1-5-16(3)24(17(4)6-2)15-21(25)19-11-12-23(14-19)13-18-9-7-8-10-20(18)22/h7-12,14,16-17,21,25H,5-6,13,15H2,1-4H3/t16-,17?,21+/m1/s1

InChI Key

DXSAFOUUFFFLGO-PQLKOCLTSA-N

Isomeric SMILES

CC[C@@H](C)N(C[C@@H](C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC

Canonical SMILES

CCC(C)N(CC(C1=CN(C=C1)CC2=CC=CC=C2Cl)O)C(C)CC

Origin of Product

United States

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